molecular formula C6H18O5Si2 B095990 1,3-DIMETHYLTETRAMETHOXYDISILOXANE CAS No. 18186-97-5

1,3-DIMETHYLTETRAMETHOXYDISILOXANE

Cat. No.: B095990
CAS No.: 18186-97-5
M. Wt: 226.37 g/mol
InChI Key: JWVHPGDCFVOYMQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is often used as a chemical intermediate , suggesting that it may interact with various molecules depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 1,3-DIMETHYLTETRAMETHOXYDISILOXANE is not well-documented. As a chemical intermediate, it likely undergoes reactions with other compounds to form new products. The exact nature of these interactions would depend on the specific reaction conditions and the other compounds present .

Biochemical Pathways

As a chemical intermediate, it may be involved in a variety of reactions and could potentially influence multiple pathways depending on the context .

Pharmacokinetics

Its physical properties such as boiling point (165 °c), density (101 g/mL at 25 °C), and refractive index (n 20/D 1384) have been documented

Result of Action

As a chemical intermediate, its primary role is likely to participate in chemical reactions to form new compounds . The effects of these reactions would depend on the specific compounds produced.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and the outcomes of the reactions it participates in . .

Chemical Reactions Analysis

1,3-DIMETHYLTETRAMETHOXYDISILOXANE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrosilanes, metal hydrides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-DIMETHYLTETRAMETHOXYDISILOXANE has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,3-DIMETHYLTETRAMETHOXYDISILOXANE can be compared with similar compounds such as:

The uniqueness of 1,1,3,3-tetramethoxy-1,3-dimethyldisiloxane lies in its specific combination of methoxy and methyl groups, which provide a balance of reactivity and stability for various applications.

Properties

IUPAC Name

[dimethoxy(methyl)silyl]oxy-dimethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O5Si2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVHPGDCFVOYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(OC)O[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939483
Record name 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18186-97-5
Record name Dimethyltetramethoxydisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18186-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018186975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-tetramethoxy-1,3-dimethyldisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.233
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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